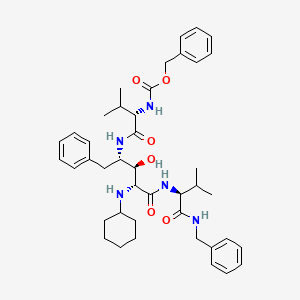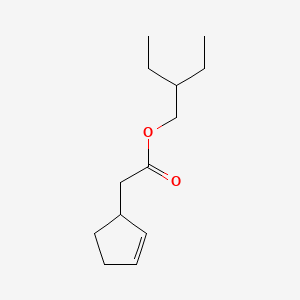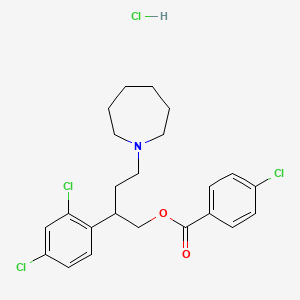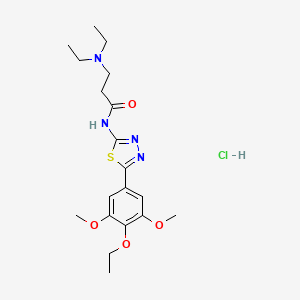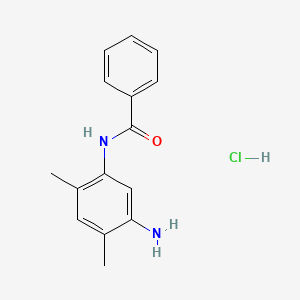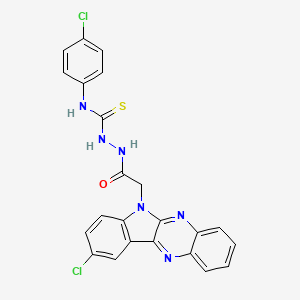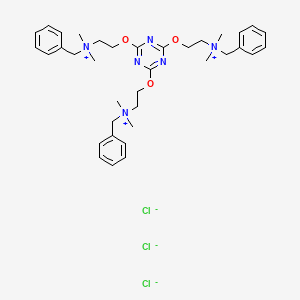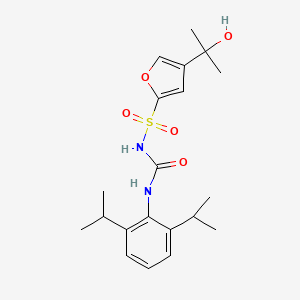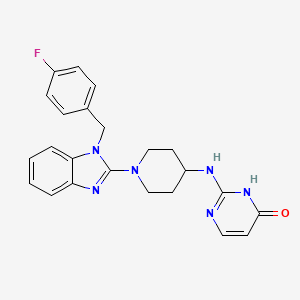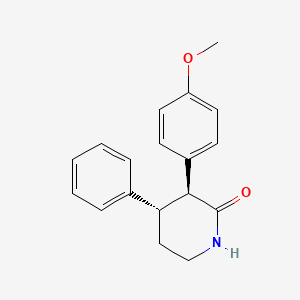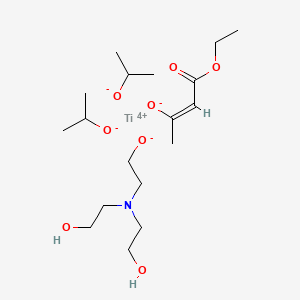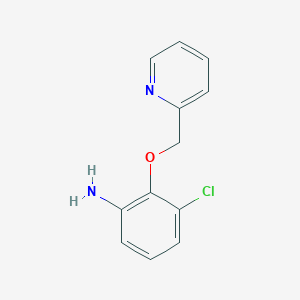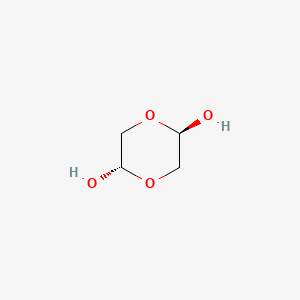
1,4-Dioxane-2,5-diol, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane-2,5-diol, trans-: is a chemical compound with the molecular formula C4H8O4. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring. This compound is known for its stability and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,5-diol, trans- can be synthesized through a hydrolysis reaction. The process involves using water as a solvent and an alkali under low-temperature conditions. The reaction is followed by filtration and evaporation to obtain the target product .
Industrial Production Methods: The industrial production of 1,4-Dioxane-2,5-diol, trans- involves a simple hydrolysis reaction with batch charging. This method is energy-efficient, cost-effective, and suitable for large-scale production. The reaction conditions are mild, with no need for high or low temperatures, making the process safe and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioxane-2,5-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,4-Dioxane-2,5-diol, trans- has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 1,4-Dioxane-2,5-diol, trans- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, facilitating its role in chemical reactions. It can also act as a stabilizer in certain reactions by forming complexes with other compounds .
Comparación Con Compuestos Similares
1,4-Dioxane-2,3-diol, trans-: This compound is similar in structure but has hydroxyl groups at different positions.
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative used in polymer production and other industrial applications.
Uniqueness: 1,4-Dioxane-2,5-diol, trans- is unique due to its specific hydroxyl group positions, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial processes where other dioxane derivatives may not be as effective .
Propiedades
Número CAS |
110822-84-9 |
|---|---|
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.10 g/mol |
Nombre IUPAC |
(2S,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4+ |
Clave InChI |
ATFVTAOSZBVGHC-ZXZARUISSA-N |
SMILES isomérico |
C1[C@@H](OC[C@H](O1)O)O |
SMILES canónico |
C1C(OCC(O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


